(4-Formyl-2-methoxyphenoxy)acetonitrile
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Overview
Description
The compound "(4-Formyl-2-methoxyphenoxy)acetonitrile" is not directly mentioned in the provided papers, but the papers do discuss related compounds and reactions that can help us understand the chemical behavior and properties of similar molecules. For instance, the synthesis and reactions of methoxyphenylacetonitrile derivatives are explored, which can provide insights into the synthesis and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including protection of functional groups, reduction, chloridization, and nitrilation, as seen in the preparation of 4-hydroxy-3-methoxyphenylacetonitrile . The process starts with a raw material like vanillin, followed by acetylation, reduction using Raney Nickel, chlorination with thionyl dichloride, and finally, nitrilation with sodium cyanide. Optimal reaction conditions are crucial for achieving high yields, as demonstrated in the synthesis of the aforementioned compound .
Molecular Structure Analysis
Structural evaluation of related compounds, such as α-[(4-Methoxyphenyl)methylene]-4-nitrobenzeneacetonitrile, reveals the existence of polymorphic forms, which are different structural configurations that a compound can adopt . X-ray crystallography is a common technique used to determine these structures, and it has shown that certain methoxyphenylacetonitrile derivatives can exist in multiple trans and cis forms, with implications for their stability and potential applications in nonlinear optical (NLO) devices .
Chemical Reactions Analysis
The reactivity of methoxyphenylacetonitrile derivatives can be influenced by the presence of substituents and reaction conditions. For example, the anodic oxidation of p-methoxytoluene in acetonitrile can lead to different products depending on the presence of water, with mechanisms proposed based on voltammetric and coulometric data . Similarly, the elimination reactions of 1-chloro-1-(4-methoxyphenyl)-2-phenylethane in acetonitrile result in the formation of trans-p-methoxy stilbene, with the reaction proceeding through an E1 mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenylacetonitrile derivatives can be studied through various spectroscopic methods. For instance, the optoelectronic properties of oligomeric 4-(methoxyphenyl)acetonitrile have been investigated using infrared (IR), ultraviolet-visible (UV-vis), and photoluminescence (PL) spectroscopy, providing information on molecular orbitals, ionization potentials, and electron affinities . These properties are essential for understanding the behavior of these compounds in potential applications, such as in optoelectronic devices.
Scientific Research Applications
Anti-mycobacterial Agents Research has highlighted the potential of 2-(4-formyl-2-methoxyphenoxy) acetic acid, a derivative of (4-Formyl-2-methoxyphenoxy)acetonitrile, in the fight against tuberculosis. Through chemical modifications, phenoxy acetic acid derivatives have been synthesized and shown to exhibit significant anti-mycobacterial activities against Mycobacterium tuberculosis H 37 Rv. These findings suggest a promising avenue for the development of new therapeutic agents targeting tuberculosis and possibly other mycobacterial infections (Yar, Siddiqui, & Ali, 2006).
Antimicrobial Applications Further expanding on the antimicrobial potential, a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized, showcasing significant in vitro antimicrobial activities against several strains of microbes. This highlights the versatility of (4-Formyl-2-methoxyphenoxy)acetonitrile derivatives in contributing to the development of new antimicrobial compounds, offering potential solutions for combating resistant microbial strains (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Chemical Synthesis and Interactions Research has also focused on the chemical synthesis and evaluation of compounds derived from (4-Formyl-2-methoxyphenoxy)acetonitrile for various applications. Studies include the exploration of helix-helix interactions in crystalline structures and the synthesis of novel organonitrogen compounds. These investigations not only contribute to our understanding of chemical reactivity and interactions but also open up possibilities for the development of new materials and chemical entities with specific properties (Stefankiewicz, Cian, & Harrowfield, 2011).
Safety And Hazards
properties
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6-7H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUGKRVLMXDQKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364703 |
Source
|
Record name | (4-Formyl-2-methoxyphenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Formyl-2-methoxyphenoxy)acetonitrile | |
CAS RN |
342592-62-5 |
Source
|
Record name | (4-Formyl-2-methoxyphenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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